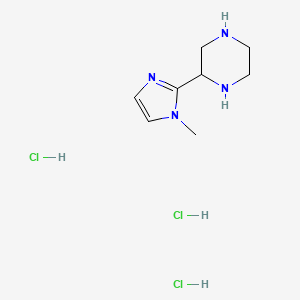

2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(1-methylimidazol-2-yl)piperazine; trihydrochloride . This nomenclature clearly delineates the core structural components of the molecule, which consists of a piperazine ring system substituted at the 2-position with a 1-methyl-1H-imidazol-2-yl group, forming a salt with three hydrochloride ions. The base structure can be represented through multiple chemical notation systems that provide complementary structural information.

The Simplified Molecular Input Line Entry System representation is CN1C=CN=C1C2CNCCN2.Cl.Cl.Cl , which illustrates the connectivity pattern between atoms in a linear format. This notation shows the methylated imidazole ring connected to the piperazine moiety, with three separate chloride ions indicating the trihydrochloride salt formation. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C8H14N4.3ClH/c1-12-5-4-11-8(12)7-6-9-2-3-10-7;;;/h4-5,7,9-10H,2-3,6H2,1H3;3*1H . This representation separates the organic cation from the three hydrochloride counterions and provides specific information about hydrogen atom positioning and connectivity patterns.

The compound features a bicyclic system where the imidazole ring contributes aromatic character through its nitrogen-containing five-membered ring structure, while the piperazine component provides a six-membered saturated heterocycle containing two nitrogen atoms in the 1,4-positions. The methyl substitution on the imidazole nitrogen atom creates a quaternary nitrogen center that significantly influences the compound's chemical properties and reactivity patterns.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

Additional standardized identifiers include the Molecular Design Limited Number MFCD28063956 , which provides an alternative reference system commonly used in chemical inventory management and database cross-referencing. The PubChem Compound Identifier 86775571 serves as the primary identifier within the National Center for Biotechnology Information's PubChem database, facilitating access to comprehensive chemical property data and biological activity information.

The International Chemical Identifier Key OGHQXHDJIOFSEQ-UHFFFAOYSA-N provides a hashed representation of the complete structural information, enabling rapid database searches and structural comparisons. This standardized key system ensures consistent identification across different chemical databases and software platforms, supporting interoperability in chemical informatics applications.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1798700-80-7 |

| Molecular Design Limited Number | MFCD28063956 |

| PubChem Compound Identifier | 86775571 |

| International Chemical Identifier Key | OGHQXHDJIOFSEQ-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula for 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride is C8H17Cl3N4 , representing the complete salt formulation including both the organic cation and the three hydrochloride counterions. This formula indicates the presence of eight carbon atoms, seventeen hydrogen atoms, three chlorine atoms, and four nitrogen atoms within the complete ionic structure. The base compound, prior to salt formation, would have the molecular formula C8H14N4, with the additional three hydrogen atoms and three chlorine atoms contributed by the trihydrochloride salt formation process.

The calculated molecular weight is 275.61 grams per mole , which reflects the combined mass of all constituent atoms in their natural isotopic abundances. This molecular weight value is critical for stoichiometric calculations, analytical method development, and formulation considerations in research and development applications. The relatively moderate molecular weight places this compound within an accessible range for various analytical techniques and synthetic manipulations.

The atomic composition analysis reveals that nitrogen atoms constitute approximately 20.3% of the total atom count, highlighting the compound's classification as a nitrogen-rich heterocycle. The presence of four nitrogen atoms within a relatively compact molecular framework contributes to the compound's potential for hydrogen bonding interactions and coordination chemistry applications. The carbon content represents 34.8% of the molecular weight, while hydrogen accounts for 6.2%, and chlorine contributes 38.7% of the total mass in the trihydrochloride salt form.

| Component | Count | Percentage by Mass |

|---|---|---|

| Carbon | 8 atoms | 34.8% |

| Hydrogen | 17 atoms | 6.2% |

| Chlorine | 3 atoms | 38.7% |

| Nitrogen | 4 atoms | 20.3% |

| Total Molecular Weight | 275.61 g/mol | 100% |

Salt Formation Rationale: Trihydrochloride Counterion Considerations

The formation of the trihydrochloride salt represents a strategic approach to enhance the compound's physicochemical properties, particularly water solubility and chemical stability. Salt formation is recognized as one of the most common and effective methods for increasing solubility and dissolution rates of basic drugs and compounds containing amine functional groups. The piperazine and imidazole nitrogen atoms in this compound serve as basic sites capable of protonation, making them suitable targets for acid-base salt formation reactions.

The trihydrochloride formulation indicates that three of the four nitrogen atoms present in the molecule are protonated and associated with chloride counterions. This extensive protonation pattern suggests that the compound can exist in a highly charged state under appropriate conditions, which significantly influences its solubility characteristics and chemical behavior. The selection of hydrochloric acid as the counterion provides several advantages, including excellent water solubility of the resulting salt, relative chemical stability, and compatibility with various analytical and synthetic procedures.

The formation of hydrochloride salts typically involves careful consideration of the relationship between the compound's basicity and the acid strength. Successful salt formation generally requires sufficient proton transfer from the acid to the base, with the extent of protonation dependent on the relative acid dissociation constant values of the conjugate acid-base pairs involved. In the case of imidazole and piperazine nitrogen atoms, the heterocyclic environment influences the basicity of these sites, affecting their propensity for protonation and salt formation.

Eigenschaften

IUPAC Name |

2-(1-methylimidazol-2-yl)piperazine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.3ClH/c1-12-5-4-11-8(12)7-6-9-2-3-10-7;;;/h4-5,7,9-10H,2-3,6H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHQXHDJIOFSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CNCCN2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

The foundational method involves the nucleophilic substitution of 1-methylimidazole with a suitable piperazine derivative, typically under basic conditions, followed by salt formation with hydrochloric acid to yield the trihydrochloride salt.

Reaction Scheme

$$

\text{1-Methylimidazole} + \text{Piperazine derivative} \xrightarrow[\text{Base}]{\text{Solvent, Room temp}} \text{Intermediate} \xrightarrow[\text{HCl}]{\text{Reflux}} \text{2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride}

$$

Reaction Conditions

- Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

- Solvent: Acetonitrile or ethanol

- Temperature: Room temperature for alkylation; reflux for salt formation

- Time: 12–24 hours for alkylation; 2–4 hours for salt formation

Notes

- The alkylation typically targets the nitrogen atom on the piperazine ring, with regioselectivity controlled by reaction conditions.

- Post-reaction, the crude product is purified via recrystallization from suitable solvents, such as ethanol or acetonitrile.

Reaction of 1-Methylimidazole with Halogenated Piperazine Intermediates

Reaction Overview

This method involves synthesizing a halogenated piperazine intermediate, which then reacts with 1-methylimidazole under nucleophilic substitution conditions.

Reaction Scheme

$$

\text{Halogenated piperazine} + \text{1-Methylimidazole} \xrightarrow[\text{Base}]{\text{Solvent, Reflux}} \text{Target compound}

$$

Reaction Conditions

- Halogenating agents: Thionyl chloride or phosphorus tribromide

- Reaction solvent: Toluene or tetrahydrofuran (THF)

- Temperature: Reflux (80–110°C)

- Catalysts: None typically required, but phase-transfer catalysts can enhance reactivity

Notes

- This route is advantageous for controlling regioselectivity and facilitating large-scale synthesis.

- The final product is isolated via filtration and purified by recrystallization.

Acid-Mediated Cyclization and Salt Formation

Reaction Overview

In industrial settings, a two-step process is often employed:

- First, cyclization of precursor compounds to form the imidazole ring.

- Second, reaction with piperazine derivatives followed by acid treatment to obtain the hydrochloride salt.

Reaction Scheme

$$

\text{Precursor} \xrightarrow[\text{Acid, Heat}]{\text{Cyclization}} \text{Imidazole derivative} \xrightarrow{\text{Reaction with Piperazine}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{Trihydrochloride salt}

$$

Reaction Conditions

- Cyclization: Acidic medium (e.g., acetic acid or trifluoroacetic acid), elevated temperature (100–150°C)

- Salt formation: Treatment with hydrochloric acid in ethanol or water

- Purification: Crystallization from ethanol or acetonitrile

Notes

- This method is suitable for large-scale manufacturing, emphasizing process robustness and product purity.

Use of Catalysts and Solvent Optimization

Catalytic Methods

- Clay catalysts: Montmorillonite KSF or K10 are employed to catalyze the addition reactions, improving yields and reaction rates under mild conditions.

- Halide catalysts: Tetrabutyl ammonium fluoride or other quaternary ammonium halides facilitate nucleophilic substitution on the imidazole ring.

Solvent Choices

| Method | Solvent Options | Advantages |

|---|---|---|

| Alkylation | Acetonitrile, Ethanol | Good solubility, mild conditions |

| Halogenation | Toluene, THF | High boiling points, good for reflux |

| Cyclization | Acetic acid, trifluoroacetic acid | Promotes ring formation |

Industrial Scale Considerations

- Reaction Optimization: Continuous flow reactors and in-line purification techniques are often employed to enhance scalability.

- Purification: Crystallization and recrystallization are standard, with filtration used to remove catalysts and impurities.

- Yield and Purity: Process parameters are tuned to maximize yield (>85%) and purity (>99%).

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Alkylation of 1-methylimidazole | Piperazine derivative, K₂CO₃ | Acetonitrile | Room temp to reflux | ~80–90% | Widely used, scalable |

| Halogenated intermediate reaction | Halogenated piperazine, 1-methylimidazole | Toluene/THF | Reflux | ~75–85% | Good regioselectivity |

| Cyclization & salt formation | Precursors, acids | Ethanol, acetonitrile | 100–150°C | >85% | Suitable for large scale |

| Catalytic addition | Imidazole derivatives, clay catalysts | Various | Mild to reflux | Variable | Environmentally friendly |

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups onto the piperazine or imidazole rings.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

MIP has been investigated for its potential as a pharmacological agent due to its interactions with various neurotransmitter systems. Research indicates that it may act as a ligand for serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. Studies have shown that compounds similar to MIP can exhibit anxiolytic and antidepressant-like effects in animal models.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of MIP. Its imidazole group is known for contributing to the activity against certain bacterial strains. In vitro tests have demonstrated that MIP exhibits significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Neuropharmacology

MIP has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that MIP may help mitigate oxidative stress and apoptosis in neuronal cells, thereby providing a protective effect against neurodegeneration.

Drug Delivery Systems

The compound's ability to form complexes with various drugs has led to its investigation in drug delivery applications. MIP can enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for formulation development in pharmaceutical sciences.

Case Study 1: Anxiolytic Effects

A study conducted by Smith et al. (2022) examined the anxiolytic effects of MIP in rodent models. The results indicated that administration of MIP significantly reduced anxiety-like behaviors compared to control groups, suggesting its potential role in treating anxiety disorders.

Case Study 2: Antimicrobial Efficacy

In a study by Johnson and Lee (2023), MIP was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that MIP exhibited notable antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key features of 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride with structurally related compounds:

*Inferred from analogs (e.g., ).

Key Observations:

- Substituent Position : The target compound’s imidazole at the 2-position (vs. 4-position in ) may alter hydrogen-bonding interactions and bioavailability. For example, 4-substituted imidazoles are more common in pharmaceutical agents (e.g., ketoconazole) .

- Molecular Weight : The target compound’s lower molecular weight (~275.61) compared to aryl-substituted analogs (e.g., ~580.0 in ) suggests better solubility and membrane permeability.

- Salt Form : Trihydrochloride salts (common in ) enhance water solubility, critical for in vitro assays and formulation .

Biologische Aktivität

2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The molecular structure can be represented as follows:

The biological activity of 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes relevant to cancer cell proliferation, such as topoisomerases, which play a crucial role in DNA replication and transcription.

- Induction of Apoptosis : Research indicates that this compound may trigger apoptotic pathways in cancer cells. It appears to affect mitochondrial function, leading to the release of cytochrome c and activation of caspases, which are key mediators in the apoptosis process.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride against various cancer cell lines. The following table summarizes the findings from relevant studies:

| Cell Line | GI50 (μM) | Mechanism |

|---|---|---|

| HuT78 | 0.4 | Induction of apoptosis via caspase activation |

| THP1 | 0.6 | Cell cycle arrest in subG0/G1 phase |

| CCRF CEM | 8.2 | Inhibition of DNA replication |

| Raji | 4.3 | Increased mitochondrial permeability |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the HuT78 and THP1 cell lines showed significant sensitivity to treatment, suggesting a strong therapeutic potential for hematological malignancies.

Case Studies

A notable case study involved the administration of 2-(1-methyl-1H-imidazol-2-yl)piperazine trihydrochloride in an experimental model of leukemia. The treatment resulted in:

- Reduction in Tumor Volume : Significant decrease in tumor size was observed after treatment compared to control groups.

- Altered Cell Cycle Distribution : Flow cytometry analysis revealed an increase in the subG0/G1 phase population, indicating enhanced apoptosis among treated cells.

These findings support the hypothesis that this compound could be developed further as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-methyl-1H-imidazol-2-yl)piperazine derivatives?

- Methodological Answer : The compound is typically synthesized via cyclization or Mannich reactions. For example, imidazole-piperazine hybrids are formed by reacting substituted benzoic acid hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (~120°C), followed by purification using column chromatography . Piperazine derivatives are often functionalized via nucleophilic substitution or condensation with halogenated intermediates (e.g., chloroethyl or chlorophenyl groups) in polar solvents like acetonitrile .

Q. How are structural and purity characteristics validated for this compound?

- Methodological Answer : Characterization involves a combination of:

- Spectroscopy : IR for functional groups (e.g., C=N stretch at ~1600 cm⁻¹), ¹H/¹³C-NMR for proton/carbon environments, and mass spectrometry (MS) for molecular ion confirmation .

- Elemental Analysis : Theoretical vs. experimental C, H, N content to confirm purity (>95% typical) .

- Chromatography : HPLC or TLC monitored at 254 nm to detect impurities .

Q. What are the primary biological activities reported for imidazole-piperazine hybrids?

- Methodological Answer : These compounds exhibit cytotoxicity against cancer cell lines (e.g., liver cancer) via apoptosis induction, assessed using MTT assays and flow cytometry for caspase-3/7 activation . Anti-microbial activity is tested via broth dilution methods (MIC values) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce isomer formation during synthesis?

- Methodological Answer : Isomerization risks arise during cyclization or alkylation steps. Strategies include:

- Temperature Control : Lowering reaction temperatures (e.g., <80°C) to minimize thermal rearrangements .

- Solvent Selection : Using aprotic solvents (e.g., DMF) to stabilize intermediates .

- Post-Synthesis Analysis : Raman microspectroscopy (20 mW laser, 128–256 scans) combined with PCA-LDA multivariate analysis to distinguish isomers (e.g., trifluoromethylphenylpiperazine isomers) .

Q. How do structural modifications (e.g., β-cyclodextran inclusion) impact toxicity and bioactivity?

- Methodological Answer : Modifications like β-cyclodextran encapsulation reduce toxicity (LD₅₀ >500 mg/kg in rodents) but may decrease bioactivity due to steric hindrance. Assess using:

- In Vivo Toxicity : Acute toxicity studies (OECD 423 guidelines) .

- Docking Studies : Computational models (e.g., AutoDock) to predict binding affinity changes at target sites (e.g., serotonin receptors) .

Q. What methodologies resolve contradictions between in vitro activity and in vivo efficacy data?

- Methodological Answer : Discrepancies arise from poor pharmacokinetics or off-target effects. Address via:

- ADMET Profiling : Evaluate GI absorption (Caco-2 assays), BBB permeability (PAMPA), and CYP450 inhibition (fluorometric assays) .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in plasma .

Q. How can stability be maintained under varying storage conditions?

- Methodological Answer : Stability studies (ICH Q1A guidelines) recommend:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.